Home > Products > Screening Compounds P68324 > 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol -

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Catalog Number: EVT-12035120
CAS Number:
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a heterocyclic compound notable for its complex structure and potential biological applications. This compound features an imidazo[2,1-b][1,3]oxazine ring system, which is characterized by the presence of a nitro group and a methyl group at the 6-position. The molecular formula of this compound is C8H10N4O3C_8H_10N_4O_3, and it has a molecular weight of approximately 198.19 g/mol. Its unique structure contributes to its potential efficacy in medicinal chemistry, particularly in the development of antitubercular agents.

Source and Classification

This compound falls under the category of nitroimidazoles, which are known for their pharmacological properties. Nitroimidazoles have been extensively studied for their activity against various pathogens, including bacteria and protozoa. The specific classification of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol highlights its relevance in the field of medicinal chemistry as a potential therapeutic agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically involves multi-step organic reactions. One common method includes the following steps:

  1. Formation of the Imidazo Ring: The starting material undergoes cyclization to form the imidazo ring structure.
  2. Nitro Group Introduction: The nitro group is introduced using nitration techniques.
  3. Methylation: Methylation at the 6-position can be achieved through alkylation methods.

These synthetic routes allow for modifications that can enhance biological activity or improve solubility.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol can be represented as follows:

Molecular Formula C8H10N4O3\text{Molecular Formula }C_8H_{10}N_4O_3
Molecular Weight 198.19 g mol\text{Molecular Weight }198.19\text{ g mol}

The structural features include:

  • An imidazo[2,1-b][1,3]oxazine core.
  • A nitro group (-NO2) at the 2-position.
  • A methyl group (-CH3) at the 6-position.

The compound's three-dimensional conformation plays a critical role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol can be attributed to its functional groups:

  1. Reduction Reactions: The nitro group can be reduced to an amine under certain conditions, which may alter the compound's bioactivity.
  2. Nucleophilic Substitution: The presence of reactive sites allows for nucleophilic substitution reactions that can lead to various derivatives.

These reactions are significant for modifying the compound to enhance its biological activity or pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol primarily involves its activation by bacterial enzymes such as deazaflavin-dependent nitroreductases. These enzymes convert the nitro group into reactive species that exert antibacterial effects against pathogens like Mycobacterium tuberculosis. The mechanism typically includes:

  1. Enzymatic Reduction: The nitro group is reduced to generate active metabolites.
  2. Interaction with DNA: These metabolites may interact with bacterial DNA or other critical cellular components, leading to cell death.

This process underscores the compound's potential as an antitubercular agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol include:

  • Boiling Point: Not specified in available literature.
  • Melting Point: Typically ranges between 200°C to 203°C depending on purity.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO).

These properties are crucial for determining the compound's suitability for various applications in medicinal chemistry.

Applications

Scientific Uses

The primary applications of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol lie in medicinal chemistry:

  1. Antimicrobial Activity: It has shown promise as an antitubercular agent due to its ability to inhibit Mycobacterium tuberculosis.
  2. Drug Development: Its structural framework serves as a scaffold for developing new drugs targeting various infectious diseases.

Research continues to explore its efficacy and safety profiles in clinical settings, aiming to enhance therapeutic outcomes against resistant strains of pathogens.

Introduction to Nitroimidazo-Oxazine Chemotherapy Agents

Historical Development of Nitroheterocyclic Antitubercular Agents

The chemotherapeutic journey of nitroimidazoles began unexpectedly in the 1950s with the isolation of azomycin (2-nitroimidazole) from Streptomyces cultures and the subsequent development of metronidazole for parasitic infections like trichomoniasis [2]. This early work established the importance of the nitro group for broad-spectrum activity against anaerobic pathogens. Crucially, research in the mid-1990s revealed metronidazole possessed bactericidal activity against dormant Mycobacterium tuberculosis under hypoxic conditions – a property absent in first-line TB drugs like isoniazid [2]. This discovery highlighted the potential of nitroimidazoles to target the persistent, non-replicating bacilli responsible for lengthy treatment durations. Despite this promise, early 2-nitroimidazole derivatives faced developmental hurdles due to mutagenicity concerns and unfavorable reduction potentials leading to activation by mammalian enzymes [2] [3].

A pivotal breakthrough came in 1989 when Hindustan Ciba-Geigy reported CGI-17341, the first bicyclic nitroimidazole (a nitroimidazooxazole) demonstrating potent in vitro and in vivo antitubercular activity against both drug-susceptible and multidrug-resistant (MDR) strains [3] [8]. While CGI-17341's development was halted due to mutagenicity, it validated the bicyclic nitroimidazole scaffold for TB chemotherapy. This spurred intensive research, leading to two distinct chemical classes: the 6-nitroimidazooxazoles (exemplified by OPC-67683/delamanid from Otsuka Pharmaceutical) and the 2-nitroimidazooxazines (exemplified by PA-824/pretomanid from PathoGenesis Corporation) [2] [3] [8]. The oxazine scaffold was reportedly chosen partly for patent differentiation from the earlier oxazole series [2]. Both delamanid and pretomanid successfully navigated clinical trials, overcoming earlier mutagenicity issues, and gained regulatory approval, establishing bicyclic nitroimidazoles as a cornerstone of modern TB drug development, particularly for drug-resistant TB [3] [8].

Table 1: Key Milestones in Nitroheterocyclic Antitubercular Agent Development

Time PeriodKey Compound/ClassSignificanceDevelopment Status
Mid-1950sAzomycin (2-Nitroimidazole)First isolated nitroimidazole antibioticPreclinical
1950sMetronidazole (5-Nitroimidazole)Broad-spectrum antiparasitic/anti-anaerobic; Later shown active against hypoxic Mtb (1990s)Approved (Non-TB indications)
Early 1970sEarly 2-Nitroimidazole DerivativesFirst reported antimycobacterial nitroimidazolesLimited development (Mutagenicity/Reduction potential)
1989CGI-17341 (Nitroimidazooxazole)First bicyclic nitroimidazole with in vitro/in vivo anti-TB activity; Active against MDR-TBDiscontinued (Mutagenicity)
2000sOPC-67683 (Delamanid) (6-Nitroimidazooxazole)Optimized nitroimidazooxazole; No mutagenicityApproved (2014)
2000sPA-824 (Pretomanid) (2-Nitroimidazooxazine)Optimized nitroimidazooxazine; No mutagenicityApproved (2019)
2010s-Present6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-olSynthetic intermediate/Precursor for novel 2-Nitroimidazooxazine analogsResearch Compound

Structural Classification of Bicyclic Nitroimidazo-Oxazine Scaffolds

The bicyclic nitroimidazo-oxazine scaffold represents a distinct chemotype within the broader nitroimidazole class, specifically engineered to enhance anti-tubercular potency while mitigating toxicity risks associated with earlier compounds. The core structure consists of a fused system: an imidazole ring bearing a critical nitro group bridges to a 1,3-oxazine ring. This creates a rigid, planar bicyclic system that profoundly influences the molecule's physicochemical properties and biological interactions [3] [8].

The defining structural features governing the activity and properties of these compounds include:

  • Nitro Group Position and Reduction Potential: Unlike metronidazole (5-nitroimidazole), pretomanid and related oxazines belong to the 2-nitroimidazo[2,1-b][1,3]oxazine class. The position of the nitro group (C-2) significantly impacts the compound's reduction potential. 2-Nitroimidazoles generally possess a higher reduction potential (~150 mV higher) than 5-nitroimidazoles, making them more readily reducible [2]. This reduction potential must be carefully tuned; it needs to be low enough to avoid non-specific reduction by mammalian enzymes (reducing toxicity) but high enough to allow efficient activation by the mycobacterial enzyme Ddn (deazaflavin-dependent nitroreductase) [3] [8].
  • Chirality at C-6: The carbon atom at position 6 (C-6) within the oxazine ring is a chiral center. Extensive structure-activity relationship (SAR) studies have unequivocally demonstrated that the (S)-enantiomer possesses significantly superior anti-tubercular activity compared to the (R)-enantiomer or the racemate. This is exemplified by the development of pretomanid itself, which is the (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy} derivative [3] [9]. The hydroxyl group attached to this chiral C-6 center is a key handle for derivatization, typically converted to ethers (as in pretomanid) or esters to modulate lipophilicity, solubility, and potency.
  • Ring Fusion and Substituents: The fusion of the imidazole and oxazine rings creates conformational constraints. Substituents on the oxazine ring, particularly at C-6 (beyond the hydroxyl/ether) and potentially on the imidazole nitrogen, are crucial for optimizing drug-like properties. The introduction of a methyl group at C-6, as in 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 2222660-14-0), represents a specific modification aimed at exploring the steric and electronic effects on the molecule's interactions and stability [7] [9].

Table 2: Core Structures and Key Derivatives of the 2-Nitroimidazooxazine Class

Core Structure / CompoundSystematic NameCAS NumberMolecular FormulaMolecular WeightKey Structural Features
2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol(rac)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol880345-50-6C₆H₇N₃O₄185.14Racemic core; C-6 hydroxyl; Parent scaffold
(S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol(6S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol187235-08-1C₆H₇N₃O₄185.14Enantiomerically pure (S) core; Essential for active derivatives
6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol2222660-14-0C₇H₉N₃O₄199.16C-6 Methyl substitution; Chiral center (racemic or defined); Modified hydroxyl handle
Pretomanid (PA-824)(6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine-C₁₄H₁₃F₃N₃O₅359.27Approved drug; (S)-configuration; 4-(Trifluoromethoxy)benzyl ether at C-6

Position of 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol in TB Drug Discovery

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 2222660-14-0) occupies a specific niche within the medicinal chemistry landscape of bicyclic nitroimidazoles. It is not a clinical candidate itself, but rather serves as a crucial synthetic intermediate and a structural analog for probing the structure-activity relationships (SAR) of the C-6 position in the 2-nitroimidazooxazine series.

  • Role as Synthetic Precursor: This compound represents a methylated analog of the fundamental chiral building block, (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-08-1) [9]. The C-6 hydroxyl group in this parent structure is the primary site for chemical modification to generate active drug candidates. Typically, this hydroxyl is converted to ethers (like the benzyloxy ether in pretomanid) or esters via alkylation or acylation reactions. The introduction of the methyl group directly onto the carbon bearing the hydroxyl (C-6) creates a tertiary alcohol (in the racemic form or potentially as defined enantiomers). This modification fundamentally alters the steric environment and electronic properties around this key functional group handle. It serves as a precursor for synthesizing novel analogs where the C-6 substituent is part of a branched alkyl chain (specifically, -CH₃ and -OR/-OCOR) rather than a simple linear alkyl or arylalkyl chain [7] [9]. The synthesis of such modified cores allows medicinal chemists to explore previously inaccessible chemical space around this critical region of the molecule.
  • SAR Exploration at C-6: Research into pretomanid analogs identified that modifications at the C-6 position profoundly impact antimycobacterial potency, metabolic stability, and physicochemical properties. Early work focused primarily on varying the substituent attached via oxygen (O-linked side chains). Introducing a methyl group directly onto the C-6 carbon itself (creating a quaternary center) represents a distinct strategy to modulate the molecule's properties. This methyl group could potentially:
  • Influence Lipophilicity: The additional methyl group slightly increases the compound's lipophilicity (CLogP) compared to the unmethylated parent. Lipophilicity is a critical parameter for penetration through the highly lipophilic M. tuberculosis cell wall, a known factor in the high potency of pretomanid and delamanid [3] [8]. While the methyl derivative itself (MW 199.16, C₇H₉N₃O₄) is less lipophilic than pretomanid (MW 359.27), it serves as a base for generating derivatives with potentially optimized LogP.
  • Alter Metabolic Susceptibility: The tertiary alcohol structure resulting from the C-6 methyl substitution may confer different metabolic stability profiles compared to the secondary alcohol in the unmethylated core. Metabolic deactivation is a key consideration in nitroimidazole development [9].
  • Steric Effects on Binding/Activation: The methyl group introduces steric bulk proximal to the site of enzymatic activation (Ddn reductase) and the site where the large O-linked pharmacophore resides in clinical drugs. This could subtly affect binding to Ddn or the interaction with downstream targets involved in mycolic acid inhibition or nitric oxide release [3] [8]. Understanding these effects helps refine models of the pharmacophore.
  • Evaluation in Preclinical Models: Derivatives synthesized using this methylated core, or the core itself as a reference point, have been evaluated in standard TB drug discovery assays. These include:
  • In vitro growth inhibition assays against M. tuberculosis H37Rv under replicating conditions (e.g., Microplate Alamar Blue Assay - MABA) and, more critically, under hypoxic non-replicating conditions (e.g., Low Oxygen Recovery Assay - LORA) [3] [8]. Activity in the LORA is a key indicator of potential for shortening therapy by targeting persistent bacilli.
  • Assessment of stability in liver microsomes to predict metabolic clearance in vivo.
  • Evaluation in mouse models of acute M. tuberculosis infection to correlate in vitro potency and metabolic stability with in vivo efficacy [9]. Palmer et al. (2010) included derivatives exploring variations around the C-6 position in such studies, contributing to the broader SAR understanding [9].
  • Current Status and Availability: 6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol remains primarily a research chemical. It is commercially available from specialized chemical suppliers (e.g., BLDpharm, MolDB, ChemScene) for use in drug discovery programs [5] [6] [7]. Its typical purity is 95-98% and it requires storage under controlled conditions (often -20°C, sealed dry) [5] [6] [7]. Its primary significance lies in its contribution to the ongoing medicinal chemistry efforts to develop improved second-generation 2-nitroimidazooxazines with enhanced potency, better pharmacokinetic profiles (especially solubility, a recognized challenge for pretomanid [3] [8]), and activity against resistant strains.

Properties

Product Name

6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

IUPAC Name

6-methyl-2-nitro-5,7-dihydroimidazo[2,1-b][1,3]oxazin-6-ol

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

InChI

InChI=1S/C7H9N3O4/c1-7(11)3-9-2-5(10(12)13)8-6(9)14-4-7/h2,11H,3-4H2,1H3

InChI Key

CZZTUQDFHWVQGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C=C(N=C2OC1)[N+](=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.